2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid
Description
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
InChI |
InChI=1S/C13H16O3/c1-8-6-9-7-10(4-5-11(9)16-8)13(2,3)12(14)15/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
InChI Key |
LFMDZGWRTMJZBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Approach
One of the common synthetic routes involves Friedel-Crafts acylation of benzofuran derivatives to introduce the propanoic acid side chain. This method typically starts from a substituted benzofuran and uses acyl chlorides or anhydrides in the presence of Lewis acid catalysts (e.g., AlCl3) to form the corresponding ketone intermediate. Subsequent oxidation or hydrolysis steps convert the ketone to the propanoic acid moiety.
-
- Acylation of benzofuran at the 5-position.
- Introduction of the 2-methyl substituent on the propanoic acid.
- Oxidation/hydrolysis to yield the carboxylic acid.
-
- Straightforward and well-established reaction.
- Good regioselectivity for benzofuran ring substitution.
Grignard Reaction-Based Synthesis
Another route involves the use of Grignard reagents derived from benzofuran precursors. The Grignard reagent is reacted with suitable electrophiles such as esters or acid derivatives to build the propanoic acid side chain.
-
- Preparation of benzofuran-5-ylmagnesium halide.
- Reaction with methyl-substituted electrophiles to form tertiary alcohol intermediates.
- Oxidation of the alcohol to the corresponding carboxylic acid.
Catalytic One-Pot Synthesis Using Lewis Acid Catalysts
Recent advances have demonstrated the use of Lewis acid catalysts such as indium(III) chloride (InCl3) to catalyze multi-component or one-pot reactions that assemble benzofuran derivatives with carboxylic acid functionalities efficiently.
-
- One-pot condensation of benzofuran derivatives with malononitrile and other components under InCl3 catalysis.
- Ultrasonic irradiation can be employed to enhance reaction rates and yields.
- Reaction typically occurs in ethanol-water mixtures at moderate temperatures (~40 °C).
Patent-Disclosed Processes for Related Benzofuran Carboxylic Acids
Comparative Summary of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Acyl chlorides, AlCl3 | Anhydrous, low temperature | Moderate | Established, regioselective | Harsh reagents, polyacylation risk |
| Grignard Reaction | Benzofuran Grignard, electrophiles | Anhydrous ether solvents | Moderate-High | Good stereochemical control | Sensitive to moisture, multi-step |
| InCl3-Catalyzed One-Pot Synthesis | Indium(III) chloride, ultrasound | 50% EtOH, 40 °C, 20 min | 80-95 | High yield, green, fast | Requires ultrasonic equipment |
| Patent-Disclosed Processes | Coupling agents, bases, solvents | Varied, optimized solvents | High (>99.5% purity) | Commercially viable, pure product | May require specialized solvents |
Research Findings and Notes
- The InCl3-catalyzed method has been shown to tolerate a wide range of substituents on the benzofuran ring, making it versatile for synthesizing derivatives.
- Control of polymorphism and crystalline forms is critical for pharmaceutical-grade material, as highlighted in patent disclosures.
- The Friedel-Crafts and Grignard methods remain foundational but are being supplemented by greener, more efficient catalytic methods.
- Purification techniques including crystallization and solvent selection play a pivotal role in achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Enantioselective reduction is a key step in its synthesis.
Substitution: Halogenation and nitration are common substitution reactions for modifying the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Chiral spiroborate ester catalysts are employed for enantioselective reduction.
Substitution: Halogenating agents such as bromine (Br₂) or nitrating agents like nitric acid (HNO₃) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities or improved material properties .
Scientific Research Applications
2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound’s antibacterial and antiviral effects are likely due to its interference with microbial cell wall synthesis or viral replication processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural differences and similarities:
Key Observations:
- Substituent Effects: Methyl groups at the 2-position (propanoic acid) and 2-methyl on the dihydrobenzofuran enhance lipophilicity, which may influence membrane permeability .
- Steric vs. Electronic Factors : Bulkier analogs like the tetrahydropyran derivative exhibit higher steric hindrance, whereas electronegative groups (e.g., fluorine in ) modulate electronic properties.
Crystallographic and Computational Insights
- Structural Analysis : Programs like SHELXL and ORTEP-3 are critical for determining the dihydrobenzofuran ring’s conformation and hydrogen-bonding patterns.
- Comparative Data : The 1,3-dihydro-2-benzofuran derivative exhibits distinct torsion angles compared to 2,3-dihydro systems, impacting molecular packing in crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
